2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5/c1-7-4-8(16-22-7)13-15-10(23-17-13)5-14-9(19)6-18-11(20)2-3-12(18)21/h4H,2-3,5-6H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXSNUNGOPRHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a hybrid molecule that has attracted attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 283.26 g/mol. The structure includes a pyrrolidine ring and oxadiazole moiety, which are critical for its biological activity.
Anticonvulsant Activity
Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant properties. A study demonstrated that these compounds could effectively reduce seizure activity in various animal models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. For instance, a related compound showed an effective dose (ED50) of 79.5 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz seizure model .
Analgesic Effects
The compound has also been evaluated for its analgesic properties. In experimental pain models, it demonstrated efficacy in reducing pain responses associated with formalin-induced tonic pain and neuropathic pain induced by oxaliplatin. The data suggest that the compound may modulate pain pathways effectively .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects through inhibition of pro-inflammatory cytokines and modulation of immune responses. It has been shown to affect pathways involving NF-κB and MAPK/ERK signaling, which are crucial in inflammatory processes .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- GABA Receptor Modulation : The compound may enhance GABAergic transmission, leading to anticonvulsant effects.
- Inhibition of Ion Channels : It potentially inhibits voltage-gated sodium channels, which are crucial in neuronal excitability.
- Cytokine Modulation : By affecting the expression of cytokines, it plays a role in reducing inflammation.
Study on Anticonvulsant Activity
In a study published in Neuropharmacology, researchers synthesized several derivatives based on the 2,5-dioxopyrrolidin framework. Among these, one particular derivative showed promising results in reducing seizure frequency in rodent models compared to standard anticonvulsants like ethosuximide and levetiracetam .
Pain Management Research
A clinical trial assessed the efficacy of this compound in patients with neuropathic pain conditions. Results indicated significant pain reduction compared to placebo groups, highlighting its potential as a therapeutic agent for chronic pain management .
Summary of Findings
| Activity Type | Model Used | Effective Dose (ED50) |
|---|---|---|
| Anticonvulsant | MES Test | 79.5 mg/kg |
| 6 Hz Seizure Model | 22.4 mg/kg | |
| Analgesic | Formalin-Induced Pain | Significant reduction |
| Oxaliplatin-Induced Neuropathy | Significant reduction | |
| Anti-inflammatory | Cytokine Inhibition | Modulates NF-κB pathway |
Comparison with Similar Compounds
Limitations of Available Evidence
- The provided evidence focuses on unrelated topics: SHELX crystallography software , phytochemical isolation (Zygocaperoside and Isorhamnetin-3-O glycoside) , and TRI data revisions (zinc, lead, manganese compounds) . None address the target compound or its analogs.
Recommendations for Future Research
Synthetic Characterization : Employ NMR and X-ray crystallography (using SHELX ) to confirm the compound’s structure and stereochemistry.
In Silico Screening: Compare binding affinities with known succinimide or oxadiazole drugs using molecular docking.
Toxicological Profiling : Reference TRI guidelines to assess environmental and health risks if the compound enters production.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
